2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
Description
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19(14-24-15-7-3-1-4-8-15)25-16-9-10-17-18(13-16)26-20(21-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJOAQDVJYRVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Phenoxyacetyl Chloride
A solution of 2-(piperidin-1-yl)benzo[d]thiazol-6-ol (V ) in dichloromethane (DCM) is treated with phenoxyacetyl chloride (VI ) and triethylamine at 0–5°C. The reaction is stirred for 2 hours at room temperature, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate (VII ).
$$
\text{2-(Piperidin-1-yl)benzo[d]thiazol-6-ol} + \text{Phenoxyacetyl chloride} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Target Compound} + \text{HCl} \quad
$$
Key Parameters :
- Base : Triethylamine (1.2 equiv)
- Temperature : 0°C → room temperature
- Yield : ~70–80%
Analytical Characterization
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
- 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 4.75 (s, 2H, OCH2CO), 3.60–3.50 (m, 4H, piperidine-H), 1.70–1.60 (m, 6H, piperidine-CH2).
- HPLC : Purity >98% (C18 column, acetonitrile/water).
Challenges and Optimization
Regioselectivity in Benzothiazole Formation
The cyclocondensation step must ensure regioselective incorporation of the chloro group at position 2. Using excess chloroacetyl chloride and controlled stoichiometry minimizes byproducts such as 4-chloro derivatives.
Steric Hindrance in Piperidine Substitution
The bulky piperidine nucleophile necessitates prolonged heating and polar aprotic solvents (e.g., DMF) to enhance reaction rates. Microwave-assisted synthesis (150°C, 30 minutes) has been explored to improve yields to ~70%.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Advantage |
|---|---|---|---|
| Benzothiazole formation | Chloroacetyl chloride, THF | 65–75% | High regioselectivity |
| Piperidine substitution | Piperidine, DMF, K2CO3 | 50–60% | Compatibility with electron-deficient rings |
| Esterification | Phenoxyacetyl chloride, DCM | 70–80% | Mild conditions, high purity |
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer activities.
Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or proteins involved in various biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound differs from analogous benzothiazoles in two key regions:
- Position 2: The piperidin-1-yl group replaces thioether-linked acetamide or benzamide substituents found in compounds such as 7f (2-chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)acetamide) and 7q (N-(2-(2-(2-chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide).
- Position 6: The phenoxyacetate ester distinguishes it from amide-containing derivatives (e.g., 7g, 7j). Esters generally exhibit higher hydrolytic lability compared to amides, which could influence stability and bioavailability .
Physicochemical Properties
While direct data for the target compound is unavailable, comparisons with analogs reveal trends:
- Melting Points : Piperidine’s flexibility might lower the melting point compared to rigid aromatic substituents (e.g., 7t: 237.7–239.1°C).
- Purity and Yield : High purity (>90%) and yields (63–90%) are common in these analogs, suggesting robust synthetic protocols for benzothiazole derivatives .
Spectral Data Trends
- ¹H/¹³C-NMR : Piperidine’s aliphatic protons (δ ~1.5–3.5 ppm) would contrast with aromatic protons in pyridine/thiazole substituents (δ ~7.0–8.9 ppm). The ester carbonyl (δ ~165–170 ppm in ¹³C-NMR) may resonate downfield compared to amide carbonyls (δ ~164–166 ppm) due to reduced electron donation .
- HRMS : The target’s molecular formula (C₂₀H₂₁N₂O₃S) would differ from analogs like 7f (C₁₇H₁₅ClN₄O₂S₂, [M-H⁺] = 407.0397) and 7t (C₂₀H₁₆N₄O₃S₂, [M-H⁺] = 393.0247), with distinct isotopic patterns due to the absence of halogens .
Biological Activity
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring , a piperidine moiety , and a phenoxyacetate group , which contribute to its biological properties. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that may play roles in its reactivity and interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation. By modulating inflammatory pathways, this compound potentially serves as an anti-inflammatory agent.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, studies have shown that related benzothiazole derivatives can significantly inhibit COX activity, leading to decreased inflammation in various models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of piperidine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds often exhibit low micromolar minimal inhibitory concentrations (MIC), indicating potent antibacterial effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antiproliferative Effects : A study investigated the antiproliferative activity of benzoylpiperidine derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, with IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .
- Inhibition Studies : Another research focused on the structure-activity relationship (SAR) among piperidine-based compounds, highlighting how modifications in the benzothiazole structure influence their COX inhibitory activity. The findings suggested that specific substitutions could enhance the potency of these compounds as anti-inflammatory agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Benzothiazole + Piperidine | Anticancer, Anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Benzothiazole + Morpholine | Anticancer |
| 2-(Piperidin-1-yl)benzothiazole derivatives | Various substitutions on benzothiazole | Antimicrobial |
Q & A
Q. What are the standard synthetic routes for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by functionalization. Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) is a viable method for constructing fused heterocycles, as demonstrated in analogous systems . Key parameters include:
- Temperature : Optimal yields (90–96%) are achieved at 40–60°C.
- Catalyst : Eaton’s reagent acts as both a Brønsted acid and a hydrogen-bond activator, enhancing electrophilic substitution .
- Reaction time : Electron-donating substituents on aromatic aldehydes reduce reaction time, while electron-withdrawing groups prolong it .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns.
- HPLC-MS for purity assessment and mass confirmation.
- X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing effects, especially for structurally similar triazolopyridazine derivatives .
Q. What are the primary challenges in purifying this compound, and what techniques are effective?
Challenges include separating regioisomers and removing unreacted intermediates. Effective methods:
- Column chromatography with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization using polar aprotic solvents like DMF/water mixtures, as employed for analogous thiazole derivatives .
Q. How to design a stability study under varying pH and temperature conditions?
Use accelerated stability testing with DOE principles :
- Variables : pH (1–9), temperature (25–60°C), and exposure time (1–30 days).
- Analytical tools : Monitor degradation via HPLC and quantify by UV-Vis spectroscopy.
- Statistical analysis : Apply factorial design to identify significant degradation pathways.
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
Integrate quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. The ICReDD approach combines computational reaction path searches with experimental validation, reducing trial-and-error experimentation . For example:
- Identify electrophilic/nucleophilic sites using Fukui indices.
- Simulate solvent-free reaction dynamics to predict optimal catalyst-substrate interactions .
Q. How to resolve contradictions in biological activity data across different studies?
Contradictions often arise from assay variability or differing cellular models. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HEK293 for in vitro studies) and positive controls.
- Mechanistic validation : Employ surface plasmon resonance (SPR) to quantify binding affinity to targets like kinases or GPCRs, as done for triazolopyridazine derivatives .
- Meta-analysis : Apply multivariate regression to reconcile discrepancies in IC₅₀ values across studies.
Q. What strategies can be employed to study the compound’s interaction with biological targets?
Advanced methodologies include:
- Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or β-amyloid).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Cryo-EM : Resolve structural changes in macromolecules upon ligand binding, as applied to benzothiazole-based probes .
Q. How to integrate high-throughput screening (HTS) for derivative libraries?
Utilize combinatorial chemistry platforms:
- Automated synthesis : Parallelize reactions using microfluidic reactors or microwave-assisted synthesis.
- Library design : Incorporate diverse substituents (e.g., halogens, alkyl chains) at the piperidine or phenoxyacetate moieties, following protocols for imidazo[2,1-b]thiazole derivatives .
- Activity profiling : Screen against disease-relevant targets (e.g., kinases, proteases) using fluorescence polarization assays.
Methodological Notes
- Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC) and replicate experiments across independent labs.
- Experimental design : Adopt DOE principles (e.g., Taguchi methods) to optimize reaction conditions while minimizing resource use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
